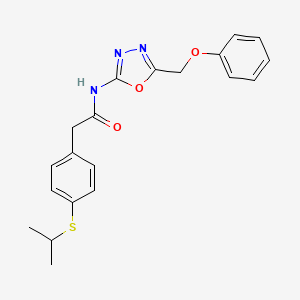
2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound known for its unique chemical structure. This compound consists of a phenyl ring substituted with an isopropylthio group and an acetamide linked to a 1,3,4-oxadiazol ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide generally involves multiple steps:
Synthesis of the oxadiazole ring: : The 1,3,4-oxadiazole ring can be synthesized through the reaction of hydrazides with carbon disulfide in the presence of a base like potassium hydroxide.
Formation of the phenylthiol: : The isopropylthio group is introduced by the alkylation of thiophenol with isopropyl bromide.
Attachment of substituents: : The phenylthiol and oxadiazole intermediates are coupled under conditions such as reflux in an aprotic solvent with a base to yield the desired compound.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up using continuous flow chemistry for better efficiency and control. Reactors designed for high throughput allow for precise temperature and reaction condition management, ensuring higher yields and purer products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : It can be oxidized at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : The oxadiazole ring can undergo reduction under specific conditions, yielding amines or other reduced derivatives.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Hydrazine or catalytic hydrogenation.
Substitution: : Halogens, nitrating agents, or sulfonation agents.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines and reduced oxadiazoles: from reduction.
Halogenated or nitrated products: from substitution reactions.
Scientific Research Applications
This compound finds diverse applications across various scientific domains:
Chemistry: : Used in the synthesis of complex organic molecules due to its unique reactivity.
Biology: : Acts as a probe in studying biochemical pathways due to its specific interactions with biomolecules.
Medicine: : Potential therapeutic agent, investigated for its biological activity against certain diseases.
Industry: : Used in the development of advanced materials with specialized properties.
Mechanism of Action
The biological activity of 2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide involves interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways by binding to active sites, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide: : Similar structure but with a methylthio group instead of an isopropylthio group.
2-(4-(isopropylthio)phenyl)-N-(5-(methyl)-1,3,4-oxadiazol-2-yl)acetamide: : Varies in the oxadiazole substituent.
Uniqueness
The isopropylthio group introduces steric effects and electronic properties unique to 2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide, influencing its reactivity and biological activity distinctly compared to its analogs.
Fascinating stuff! Which part of this piqued your interest the most?
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14(2)27-17-10-8-15(9-11-17)12-18(24)21-20-23-22-19(26-20)13-25-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABXCDGFDIMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)
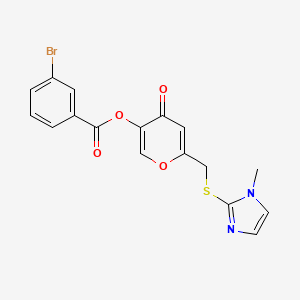
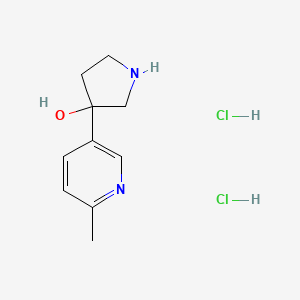
![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)
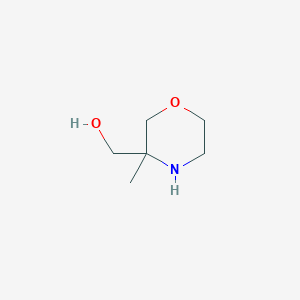


![2-chloro-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)
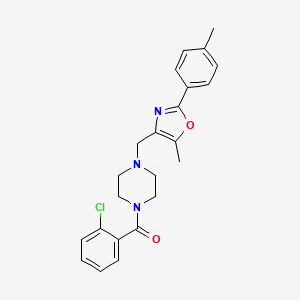
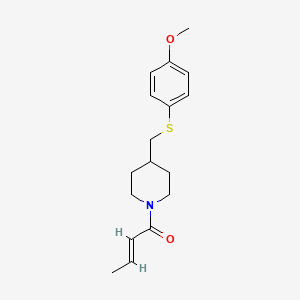
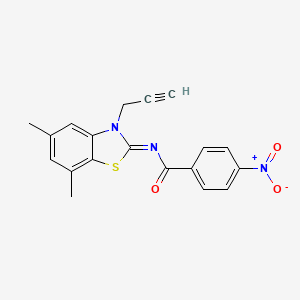
![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2995676.png)
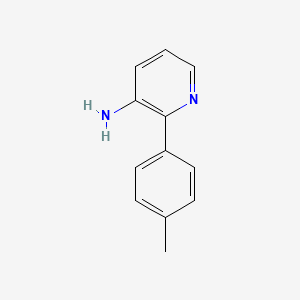
![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)
